EIPA Hydrochloride: A Comprehensive Technical Guide to its Primary Cellular Targets
EIPA Hydrochloride: A Comprehensive Technical Guide to its Primary Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent pharmacological agent widely utilized in cellular biology and cancer research. As a derivative of the diuretic amiloride, EIPA exhibits a broader and more potent inhibitory profile against specific cellular transport mechanisms. This technical guide provides an in-depth overview of the primary cellular targets of EIPA hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers and drug development professionals in their scientific endeavors.
Primary Cellular Targets of EIPA Hydrochloride
EIPA hydrochloride's primary molecular interactions are centered on the inhibition of Na+/H+ exchangers (NHEs), the transient receptor potential polycystic 3 (TRPP3) channel, and the cellular process of macropinocytosis.
Sodium-Hydrogen Exchangers (NHEs)
The most well-characterized targets of EIPA are the Sodium-Hydrogen Exchangers (NHEs), a family of integral membrane proteins that regulate intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the exchange of one intracellular proton for one extracellular sodium ion.[1] EIPA demonstrates potent inhibitory activity against several NHE isoforms, with varying affinities.
Transient Receptor Potential Polycystic 3 (TRPP3) Channel
EIPA hydrochloride also functions as an inhibitor of the TRPP3 channel, a member of the transient receptor potential (TRP) family of ion channels.[2][3][4][5][6] TRPP3 is a non-selective cation channel that plays a role in calcium signaling.
Macropinocytosis
Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large volumes of extracellular fluid, solutes, and antigens into large vesicles called macropinosomes.[7] EIPA is a widely recognized and potent inhibitor of macropinocytosis.[3][5][7] This inhibition is a downstream consequence of its effect on NHEs, which leads to a decrease in submembranous pH and subsequent interference with the signaling of small GTPases like Rac1 and Cdc42, essential for the actin cytoskeleton rearrangements required for macropinosome formation.
Quantitative Data: Inhibitory Profile of EIPA Hydrochloride
The following tables summarize the quantitative data for the inhibitory activity of EIPA hydrochloride against its primary cellular targets.
| Target | Parameter | Value (µM) | Species/Cell Type | Reference(s) |
| NHE1 | Ki | 0.02 | - | [8] |
| NHE2 | Ki | 0.5 | - | [8] |
| NHE2 | IC50 | 4.8 | Pacific Dogfish | [1] |
| NHE3 | Ki | 2.4 | - | [8] |
| NHE3 | IC50 | 24 | Pacific Dogfish | [1] |
| NHE4 | IC50 | ≥10 | - | [8] |
| NHE5 | Ki | 0.42 | - | [8] |
| TRPP3 Channel | IC50 | 10.5 | - | [2][3][4][5][6] |
| Basal Na+ Current | IC50 | 19.5 | X. laevis oocytes | [3][5] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of EIPA hydrochloride's cellular targets.
Measurement of Na+/H+ Exchanger (NHE) Activity
Objective: To determine the inhibitory effect of EIPA on NHE activity by measuring changes in intracellular pH (pHi).
Methodology:
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Cell Culture: Plate cells of interest (e.g., A549, H1299) in a 96-well black plate and culture until they reach the desired confluency.[9]
-
EIPA Treatment: Treat the cells with varying concentrations of EIPA hydrochloride (e.g., 10 µM, 20 µM) for a specified duration (e.g., 24 hours).[9]
-
Dye Loading: Remove the culture medium and replace it with a buffer (e.g., Hank's Balanced Salt Solution) containing a pH-sensitive fluorescent dye, such as BCECF-AM.[9] Incubate the cells to allow for dye loading.
-
Induction of Acid Load: Induce an intracellular acid load, typically by the ammonium chloride (NH4Cl) prepulse technique. This involves incubating the cells in a buffer containing NH4Cl, followed by its removal, which causes a rapid drop in pHi.
-
Measurement of pHi Recovery: Monitor the recovery of pHi back to baseline in the presence or absence of EIPA by measuring the fluorescence intensity of the pH-sensitive dye over time using a fluorescence plate reader.[9] The rate of pHi recovery is indicative of NHE activity.
-
Data Analysis: Calculate the rate of pHi recovery for each condition. The inhibition of NHE activity by EIPA will result in a slower rate of pHi recovery compared to untreated controls.
Macropinocytosis Inhibition Assay
Objective: To quantify the inhibitory effect of EIPA on macropinocytosis by measuring the uptake of a fluorescent fluid-phase marker.
Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages, 4T1 breast cancer cells) in a multi-well plate (e.g., 24-well) and culture to the desired confluency.[10]
-
Pre-incubation with EIPA: Pre-incubate the cells with EIPA hydrochloride at the desired concentration (e.g., 25 µM) for a specified time (e.g., 60 minutes).[10]
-
Stimulation of Macropinocytosis and Fluorescent Marker Uptake: Stimulate macropinocytosis, if necessary for the cell type, using an inducer like Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µM).[10] Simultaneously, add a high-molecular-weight fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa) to the medium.[10][11] Incubate for a defined period (e.g., 30-120 minutes) to allow for uptake.
-
Washing and Fixation: Wash the cells thoroughly with cold PBS to remove extracellular dextran. Fix the cells with a suitable fixative (e.g., 2% paraformaldehyde).[10]
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity or the number and size of fluorescent puncta (macropinosomes) per cell.
-
Flow Cytometry (FACS): Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.[10]
-
-
Data Analysis: Compare the dextran uptake in EIPA-treated cells to that in control cells to determine the percentage of inhibition of macropinocytosis. Note: EIPA can exhibit autofluorescence, particularly in the green channel. It is advisable to use a red-shifted fluorophore like TMR-dextran or to carefully set imaging parameters to minimize this interference.[11][12]
Signaling Pathways and Mechanisms of Action
The inhibitory actions of EIPA hydrochloride on its primary targets trigger a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: EIPA's inhibition of NHEs disrupts intracellular pH regulation, affecting key cellular processes.
Caption: EIPA inhibits macropinocytosis by disrupting the NHE1-dependent regulation of submembranous pH.
Caption: Workflow for assessing macropinocytosis inhibition by EIPA hydrochloride.
Conclusion
EIPA hydrochloride is a multifaceted inhibitor with well-defined primary cellular targets: the Na+/H+ exchangers, the TRPP3 channel, and the process of macropinocytosis. Its ability to potently and specifically modulate these targets has established it as an invaluable tool in dissecting the complex signaling pathways that govern cellular homeostasis, proliferation, and nutrient acquisition. This guide provides a foundational understanding of EIPA's mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the design and interpretation of their studies and to inform the development of novel therapeutic strategies.
References
- 1. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EIPA | TRPP Channels | Tocris Bioscience [tocris.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
